molecular formula C10H19ClN2O2 B13570216 (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride

(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride

Cat. No.: B13570216
M. Wt: 234.72 g/mol
InChI Key: BRELBTTUWXUQRT-DDWIOCJRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the amino group, and the construction of the pyrrolidine ring. Common synthetic routes may include:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Amino Group Introduction: Amination reactions using reagents such as ammonia or amines.

    Pyrrolidine Ring Construction: Cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol
  • (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrobromide
  • (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydroiodide

Uniqueness

(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

(1-aminocyclopentyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c11-10(4-1-2-5-10)9(14)12-6-3-8(13)7-12;/h8,13H,1-7,11H2;1H/t8-;/m1./s1

InChI Key

BRELBTTUWXUQRT-DDWIOCJRSA-N

Isomeric SMILES

C1CCC(C1)(C(=O)N2CC[C@H](C2)O)N.Cl

Canonical SMILES

C1CCC(C1)(C(=O)N2CCC(C2)O)N.Cl

Origin of Product

United States

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